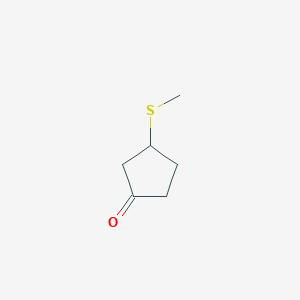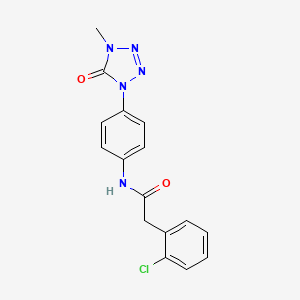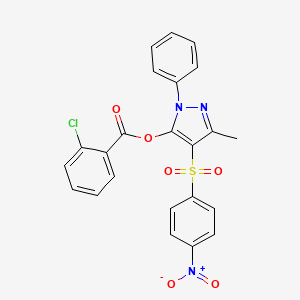![molecular formula C22H23N5O3 B2707482 2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-60-7](/img/structure/B2707482.png)
2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities . They are often used in the development of new pharmaceuticals and have been found to have antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is usually carried out in the presence of a base such as triethylamine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis
1,2,4-Triazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions, including condensation reactions and cycloaddition with dipolarophiles . The specific reactions that a given compound can undergo will depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary widely depending on their exact structure . For example, some compounds in this class have been found to exhibit weak luminescent properties and ambipolar semiconductor properties .Applications De Recherche Scientifique
Synthesis and Characterization
- The process of synthesizing triazolopyrimidines, including similar compounds, involves multiple steps starting from enamino nitriles or other precursors, utilizing reagents like triethyl orthoformate and semicarbazide to achieve the desired heterocyclic compounds. This methodology allows for the creation of diverse heterocondensed pyrimidines with potential for further functionalization (Wamhoff, Kroth, & Strauch, 1993).
- A novel series of triazolopyrimidines was synthesized using a protocol from various starting materials, including aldehydes and amides. These compounds were characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry, indicating their complex structure and potential for biological activity studies (Gilava, Patel, Ram, & Chauhan, 2020).
Biological Activity
- The synthesized triazolopyrimidines have been evaluated for antimicrobial and antioxidant activities, suggesting their potential as candidates for pharmaceutical research. This evaluation includes screening against various microbial strains and assessing the compounds' ability to scavenge free radicals, highlighting their possible therapeutic benefits (Gilava, Patel, Ram, & Chauhan, 2020).
Structural Analysis and Applications
- Advanced studies on triazolopyrimidines include the investigation of their crystal structure, spectroscopic characterization, and computational analysis to understand their molecular geometry, electronic structure, and intermolecular interactions. Such analyses contribute to the development of novel compounds with optimized properties for various applications, including as ligands in supramolecular assemblies (Lahmidi et al., 2019).
Mécanisme D'action
Target of action
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists
Mode of action
Many compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class work by interacting with their targets and causing changes that lead to their pharmacological effects .
Biochemical pathways
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class are known to affect a variety of pathways due to their wide range of pharmacological activities .
Pharmacokinetics
The pharmacokinetics of compounds in this class can vary widely depending on their specific chemical structure .
Result of action
The effects of compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class can vary widely depending on their specific targets and mode of action .
Action environment
Environmental factors can often influence the action of compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class .
Safety and Hazards
The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on their exact structure and how they are used . Some compounds in this class have been found to exhibit cytotoxic activity, which means they can kill cells . This property can be beneficial for the treatment of cancer, but it also means that these compounds must be handled with care to avoid harm .
Orientations Futures
Research into 1,2,4-triazolo[1,5-a]pyrimidines is ongoing, and there is potential for the development of new compounds with improved properties . Future research may focus on exploring new synthetic routes, investigating the mechanisms of action of these compounds, and developing new applications for them in medicine and other fields .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-12-6-5-7-14(10-12)19-18(20(23)28)13(2)24-22-25-21(26-27(19)22)15-8-9-16(29-3)17(11-15)30-4/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHREVLGEWZZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-1-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2707407.png)








